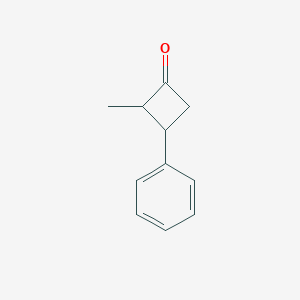

2-Methyl-3-phenylcyclobutan-1-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-3-phenylcyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-8-10(7-11(8)12)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWMSGSDWZDPOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Deep Dive: Stereochemistry and Synthesis of 2-Methyl-3-Phenylcyclobutan-1-one

Executive Summary

The cyclobutanone scaffold represents a high-energy structural motif critical in the synthesis of peptidomimetics, restricted-conformation analogs, and

For researchers and process chemists, the primary challenge lies not in the bond formation, but in the stereochemical control . The synthesis is governed by a competition between kinetic selectivity (often favoring the cis-isomer via [2+2] cycloaddition rules) and thermodynamic stability (favoring the trans-isomer). This guide details the mechanistic causality, synthesis protocols, and analytical methods required to selectively access and characterize these stereoisomers.

Part 1: Structural Analysis & Stereoisomerism

The Chiral Framework

The molecule contains two chiral centers:

-

C2 (

-position): Bonded to a methyl group and an acidic proton. -

C3 (

-position): Bonded to a phenyl group.

This results in four possible stereoisomers (two enantiomeric pairs):

-

(2R,3S) / (2S,3R): The Cis isomers (Methyl and Phenyl on the same face).

-

(2R,3R) / (2S,3S): The Trans isomers (Methyl and Phenyl on opposite faces).

Conformational Puckering

Unlike cyclopropane, the cyclobutane ring is not planar. To relieve torsional strain (eclipsing interactions), the ring adopts a puckered "butterfly" conformation with a dihedral angle of approximately 25–35°.

-

Thermodynamic Preference: Substituents on a cyclobutane ring prefer pseudo-equatorial positions to minimize 1,3-diaxial-like steric repulsion.

-

Trans-Isomer Stability: In the trans-isomer, both the C2-methyl and C3-phenyl groups can adopt pseudo-equatorial orientations simultaneously. This makes the trans-isomer significantly more thermodynamically stable (

). -

Cis-Isomer Instability: In the cis-isomer, one substituent is forced into a pseudo-axial position, increasing steric strain.

Part 2: Synthetic Pathways & Stereocontrol

The most robust method for constructing this scaffold is the [2+2] cycloaddition of methylketene (generated in situ) and styrene.

The Reaction Mechanism

The reaction proceeds via a concerted

-

Ketene Generation: Propanoyl chloride is dehydrohalogenated by a tertiary amine (e.g., triethylamine) to form methylketene.

-

Cycloaddition: The nucleophilic alkene (styrene) attacks the electrophilic ketene. The regioselectivity is driven by electronic polarity: the

-carbon of styrene (nucleophilic) bonds to the central carbonyl carbon of the ketene (electrophilic).

Kinetic vs. Thermodynamic Control

-

Kinetic Product (The "Orthogonal Approach"): According to Woodward-Hoffmann rules, the reactants approach orthogonally. The transition state that minimizes steric clash between the "large" phenyl group of styrene and the substituents of the ketene often favors the formation of the cis-isomer initially, or a mixture heavily enriched in cis.

-

Thermodynamic Product: Because the C2 proton is acidic (adjacent to a carbonyl), the cis-isomer can easily epimerize to the trans-isomer under basic conditions or even during silica chromatography.

Visualization of the Pathway

Figure 1: Reaction pathway showing the generation of methylketene, the cycloaddition transition state, and the subsequent equilibration to the thermodynamic product.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Kinetic Mixture

Objective: Isolate the initial cycloadducts with minimal epimerization.

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and dropping funnel under

atmosphere. -

Reagents:

-

Styrene (1.0 equiv, 20 mmol)

-

Propanoyl chloride (1.2 equiv, 24 mmol)

-

Dichloromethane (anhydrous, 50 mL)

-

Triethylamine (1.5 equiv, 30 mmol)

-

-

Procedure:

-

Dissolve styrene and triethylamine in DCM. Heat to a gentle reflux.

-

Critical Step: Add propanoyl chloride (dissolved in 10 mL DCM) dropwise over 1 hour. Slow addition keeps the concentration of highly reactive ketene low, preventing dimerization.

-

Reflux for an additional 4 hours.

-

-

Workup (Neutral Conditions):

-

Purification: Flash chromatography on neutral alumina (silica is slightly acidic and may cause epimerization) using Hexanes:EtOAc (9:1).

Protocol B: Thermodynamic Epimerization (Cis Trans)

Objective: Convert the mixture entirely to the stable trans-isomer.

-

Dissolution: Dissolve the crude mixture from Protocol A in Methanol (0.5 M concentration).

-

Catalysis: Add 10 mol% Sodium Methoxide (NaOMe) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

-

Reaction: Stir at room temperature for 12 hours. Monitor by TLC or GC-MS.

-

Quench: Add saturated NH

Cl solution. Extract with ether, dry, and concentrate. -

Result: >95% trans-2-methyl-3-phenylcyclobutan-1-one.

Part 4: Analytical Characterization

Distinguishing the cis and trans isomers requires careful analysis of NMR coupling constants and Nuclear Overhauser Effects (NOE).

Data Summary Table

| Feature | Cis-Isomer (Kinetic) | Trans-Isomer (Thermodynamic) |

| Configuration | (2R,3S) / (2S,3R) | (2R,3R) / (2S,3S) |

| Methyl/Phenyl Relationship | Syn (Same Face) | Anti (Opposite Face) |

| Typically Larger (6–9 Hz) | Typically Smaller (2–6 Hz) | |

| NOE Signal | Strong enhancement between Me-H and Ph-H | No/Weak enhancement |

| Thermodynamic Stability | Low (Steric Strain) | High (Pseudo-diequatorial) |

*Note: Coupling constants in cyclobutanes are highly dependent on the exact puckering angle. While

Epimerization Mechanism Visualization

Figure 2: The base-catalyzed epimerization mechanism proceeding through an achiral enolate intermediate.

Part 5: References

-

Mechanism of Ketene Cycloadditions:

-

Synthesis of 3-Substituted Cyclobutanones:

-

Conformational Analysis:

-

Title: Conformations of Disubstituted Cyclohexanes and Cyclobutanes.

-

Source: Chemistry LibreTexts.

-

URL:[Link]

-

-

Stereochemical Data Verification:

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. m.youtube.com [m.youtube.com]

- 4. A Straightforward Synthesis of Cyclobutenones via a Tandem Michael Addition/Cyclization Reaction of 2,3-Allenoates with Organozincs [organic-chemistry.org]

- 5. mdpi.org [mdpi.org]

- 6. 3-Phenylcyclobutanone | C10H10O | CID 142963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Phenylcyclobutanone = 95.0 HPLC 52784-31-3 [sigmaaldrich.com]

- 8. chemsynthesis.com [chemsynthesis.com]

An In-depth Technical Guide to 2-Methyl-3-phenylcyclobutanone

Introduction

Substituted cyclobutanones are a class of organic compounds that have garnered significant interest in synthetic and medicinal chemistry. The strained four-membered ring imparts unique reactivity, making them valuable intermediates for the synthesis of more complex molecular architectures. This guide provides a detailed technical overview of 2-methyl-3-phenylcyclobutanone, a specific isomer within this class. While this particular isomer is not as extensively documented in the scientific literature as some of its constitutional isomers, this guide will consolidate the known information and provide expert insights into its properties, synthesis, and potential applications, grounded in established chemical principles and data from closely related analogues. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this molecular scaffold.

Molecular Properties

Chemical Formula and Molecular Weight

2-Methyl-3-phenylcyclobutanone has the chemical formula C₁₁H₁₂O . The molecular weight of this compound is 160.21 g/mol .

Structural Features and Stereoisomerism

The structure of 2-methyl-3-phenylcyclobutanone consists of a cyclobutane ring with a ketone functional group, a methyl group at the 2-position, and a phenyl group at the 3-position. The presence of two stereocenters at positions 2 and 3 gives rise to stereoisomerism. Specifically, the compound can exist as two pairs of enantiomers: (2R,3R)- and (2S,3S)-2-methyl-3-phenylcyclobutanone (the trans isomers), and (2R,3S)- and (2S,3R)-2-methyl-3-phenylcyclobutanone (the cis isomers). The relative orientation of the methyl and phenyl groups significantly influences the molecule's conformation and reactivity.

Caption: General structures of trans and cis isomers of 2-methyl-3-phenylcyclobutanone.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O | - |

| Molecular Weight | 160.21 g/mol | - |

| CAS Number | Not available | - |

Synthesis Strategies

While a specific, optimized synthesis for 2-methyl-3-phenylcyclobutanone is not prominently reported, its synthesis can be approached through established methods for constructing substituted cyclobutane rings. The most logical and versatile approach is the [2+2] cycloaddition reaction.

Plausible Synthetic Workflow: [2+2] Cycloaddition

A plausible route involves the cycloaddition of an appropriate ketene or ketene equivalent with an alkene. For the synthesis of 2-methyl-3-phenylcyclobutanone, the reaction between phenylketene and propene could be envisioned. However, controlling the regioselectivity and stereoselectivity of this reaction would be a significant challenge.

A more controlled approach would be the reaction of a vinyl ether or enamine with an activated acyl chloride, followed by hydrolysis.

Caption: Plausible synthetic workflow for 2-methyl-3-phenylcyclobutanone.

Experimental Protocol: A General Approach for [2+2] Cycloaddition

The following is a generalized protocol based on similar syntheses and should be optimized for the specific target molecule.

-

Reaction Setup : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of propene in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) and cooled to 0 °C.

-

Addition of Reagents : A solution of phenylacetyl chloride and triethylamine in the same anhydrous solvent is added dropwise to the stirred solution of propene over a period of 1-2 hours. The triethylamine acts as a base to generate the ketene in situ.

-

Reaction Monitoring : The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup : The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

-

Purification : The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the 2-chloro-2-phenyl-3-methylcyclobutanone intermediate.

-

Dehalogenation : The intermediate is dissolved in a suitable solvent (e.g., acetic acid or ethanol), and activated zinc dust is added portionwise. The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or GC).

-

Final Purification : The reaction mixture is filtered, and the solvent is removed. The residue is taken up in an organic solvent, washed with water and brine, and dried. The final product, 2-methyl-3-phenylcyclobutanone, is purified by column chromatography or distillation under reduced pressure. The cis and trans isomers may be separable by careful chromatography.

Predicted Spectroscopic Data

¹H NMR Spectroscopy

-

Aromatic Protons : A multiplet in the range of δ 7.0-7.5 ppm, integrating to 5 protons, corresponding to the phenyl group.

-

Cyclobutane Protons : A complex series of multiplets between δ 2.0-4.0 ppm. The proton at C2, being adjacent to the methyl group and the carbonyl, and the proton at C3, adjacent to the phenyl group, would likely resonate in this region. The diastereotopic methylene protons at C4 will also appear in this range.

-

Methyl Protons : A doublet around δ 1.0-1.5 ppm, coupled to the proton on C2.

¹³C NMR Spectroscopy

-

Carbonyl Carbon : A signal in the downfield region, approximately δ 200-210 ppm.

-

Aromatic Carbons : Several signals in the range of δ 125-145 ppm.

-

Cyclobutane Carbons : Signals for the four carbons of the cyclobutane ring are expected between δ 30-60 ppm.

-

Methyl Carbon : An upfield signal around δ 15-25 ppm.

Infrared (IR) Spectroscopy

-

C=O Stretch : A strong, sharp absorption band characteristic of a ketone in a four-membered ring is expected around 1780 cm⁻¹ . The ring strain in the cyclobutanone shifts this absorption to a higher frequency compared to acyclic or larger ring ketones.

-

Aromatic C-H Stretch : Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretch : Signals below 3000 cm⁻¹.

-

Aromatic C=C Stretch : Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

Potential Reactions and Applications

The chemical reactivity of 2-methyl-3-phenylcyclobutanone is expected to be dominated by the strained ketone and the potential for ring-opening reactions.

-

Baeyer-Villiger Oxidation : Oxidation with a peroxy acid (e.g., m-CPBA) would likely lead to the formation of a lactone through the insertion of an oxygen atom adjacent to the carbonyl group. The regioselectivity of this reaction would be of significant interest.

-

Ring Expansion : Under certain conditions, cyclobutanones can undergo ring expansion to form cyclopentanone derivatives.

-

Enolate Chemistry : The protons alpha to the carbonyl group can be deprotonated to form an enolate, which can then participate in various alkylation and aldol-type reactions.

-

Pharmaceutical Scaffolds : Substituted cyclobutanes are present in a number of biologically active molecules. The rigid structure of the cyclobutane ring can be used to control the spatial orientation of substituents, which is crucial for binding to biological targets.

Conclusion

2-Methyl-3-phenylcyclobutanone is a chiral, substituted cyclobutanone with interesting structural and chemical features. While specific experimental data for this isomer is scarce in the public domain, its synthesis can be approached using established methodologies such as [2+2] cycloadditions. The predicted spectroscopic data provides a framework for its characterization. The unique reactivity of the strained cyclobutanone ring suggests that this compound could be a valuable building block in organic synthesis and for the development of novel chemical entities in drug discovery. Further research is warranted to fully explore the synthesis, properties, and applications of this specific isomer.

References

- At present, there are no direct, citable references for the synthesis or properties of 2-methyl-3-phenylcyclobutanone. The information provided is based on general principles of organic chemistry and data from related compounds. For general methodologies on cyclobutanone synthesis, readers are directed to standard organic chemistry textbooks and review articles on [2+2] cycloaddition reactions.

Application Note: A Detailed Protocol for the Synthesis of 2-Methyl-3-Phenylcyclobutan-1-one via α-Alkylation

Abstract

Substituted cyclobutane rings are valuable structural motifs in medicinal chemistry and materials science.[1][2] This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-methyl-3-phenylcyclobutan-1-one from its precursor, 3-phenylcyclobutanone. The methodology centers on the α-alkylation of a ketone, a fundamental carbon-carbon bond-forming reaction. We delve into the mechanistic rationale behind the choice of reagents and conditions, emphasizing the generation of a lithium enolate using lithium diisopropylamide (LDA) and subsequent quenching with an electrophile. This guide is designed to be a self-validating system, complete with procedural details, characterization guidelines, and troubleshooting advice to ensure reproducible and successful synthesis.

Mechanistic Rationale and Strategy

The core transformation is the methylation of 3-phenylcyclobutanone at the α-position (the carbon adjacent to the carbonyl group). This is achieved via an enolate-mediated alkylation, a robust and widely used synthetic strategy.[3][4] The reaction proceeds in two distinct, critical stages:

-

Enolate Formation: The process begins with the deprotonation of an α-carbon using a strong, non-nucleophilic base.[5] The resulting species, an enolate, is a powerful nucleophile due to the delocalization of the negative charge between the α-carbon and the carbonyl oxygen.[5][6] For this synthesis, Lithium Diisopropylamide (LDA) is the base of choice. Its significant steric bulk prevents it from acting as a nucleophile and attacking the carbonyl carbon, while its extreme basicity (pKa of diisopropylamine is ~36) ensures the rapid and essentially irreversible conversion of the ketone (pKa ~20) into its lithium enolate.[7][8] This quantitative formation is crucial for preventing side reactions, such as self-condensation. The use of aprotic solvents like tetrahydrofuran (THF) and cryogenic temperatures (-78 °C) is mandatory to maintain the stability of the enolate and control reactivity.[9]

-

Nucleophilic Substitution (Alkylation): The generated enolate nucleophile is then introduced to an electrophilic methyl source, typically iodomethane (methyl iodide). The enolate attacks the methyl iodide in a classic bimolecular nucleophilic substitution (SN2) reaction, forming a new carbon-carbon bond and displacing the iodide leaving group.[3][4] This step is also performed at low temperatures to ensure selectivity and minimize potential side reactions like O-alkylation.

The overall synthetic pathway is depicted below.

Figure 1: High-level overview of the α-alkylation reaction mechanism.

Experimental Protocol

This protocol details the synthesis on a 10 mmol scale. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Millimoles (mmol) | Equivalents | Notes / CAS # |

| Diisopropylamine | 101.19 | 1.54 mL | 11.0 | 1.1 | Freshly distilled from CaH₂. [CAS: 108-18-9] |

| n-Butyllithium | 64.06 | 4.4 mL | 11.0 | 1.1 | 2.5 M solution in hexanes. [CAS: 109-72-8] |

| 3-Phenylcyclobutanone | 146.19 | 1.46 g | 10.0 | 1.0 | Purity ≥95%. [CAS: 52784-31-3][10] |

| Iodomethane | 141.94 | 0.68 mL | 11.0 | 1.1 | Freshly distilled or passed through basic alumina. [CAS: 74-88-4] |

| Tetrahydrofuran (THF) | 72.11 | ~60 mL | - | - | Anhydrous, distilled from Na/benzophenone. [CAS: 109-99-9] |

| Saturated NH₄Cl (aq) | - | ~20 mL | - | - | For quenching the reaction. |

| Diethyl Ether | - | ~100 mL | - | - | For extraction. |

| Brine (Saturated NaCl) | - | ~30 mL | - | - | For washing. |

| Anhydrous MgSO₄ | - | - | - | - | For drying the organic phase. |

Equipment

-

100 mL three-necked round-bottom flask, oven-dried

-

50 mL round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Septa and needles/syringes

-

Argon or Nitrogen gas inlet

-

Low-temperature thermometer

-

Dry ice/acetone bath (-78 °C)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Step-by-Step Synthesis Procedure

Figure 2: Step-by-step experimental workflow for the synthesis.

-

System Preparation: Assemble the 100 mL three-necked flask with a magnetic stir bar, a thermometer, a rubber septum, and a gas inlet. Flame-dry the apparatus under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.

-

LDA Preparation: To the reaction flask, add anhydrous THF (30 mL) followed by diisopropylamine (1.54 mL, 11.0 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.[7] Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C. A cloudy white suspension may form. Stir the resulting LDA solution at -78 °C for an additional 20 minutes.

-

Enolate Formation: In a separate oven-dried 50 mL flask, dissolve 3-phenylcyclobutanone (1.46 g, 10.0 mmol) in anhydrous THF (10 mL). Using a syringe, add this solution dropwise to the cold LDA solution over 15 minutes. After the addition is complete, rinse the flask with an additional 2 mL of THF and add it to the reaction mixture. Stir the resulting pale yellow enolate solution at -78 °C for 1 hour.

-

Alkylation: Add iodomethane (0.68 mL, 11.0 mmol) dropwise to the enolate solution via syringe.[11] Stir the reaction mixture at -78 °C for 2 hours. The solution may become clearer as the reaction progresses.

-

Workup and Extraction: Remove the cold bath and quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether. Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).

-

Purification: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Characterization and Expected Results

The final product, 2-methyl-3-phenylcyclobutan-1-one, is expected to be a colorless or pale yellow oil. The success of the synthesis should be confirmed using standard analytical techniques.

-

Yield: Typical yields for this type of alkylation range from 60-85%, depending on the purity of reagents and adherence to anhydrous, low-temperature conditions.

-

Thin-Layer Chromatography (TLC): Monitor the reaction progress and column purification. The product should have a higher Rf value than the starting material in a hexane/ethyl acetate solvent system.

-

¹H NMR (CDCl₃): Expect complex multiplets for the cyclobutane ring protons. A new doublet or multiplet corresponding to the methyl group (CH₃) should appear around δ 1.2-1.4 ppm. The phenyl protons will appear in the aromatic region (δ 7.2-7.4 ppm).

-

¹³C NMR (CDCl₃): A new signal for the methyl carbon should be observed in the aliphatic region (δ 15-25 ppm). The carbonyl carbon (C=O) signal is expected around δ 200-210 ppm.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of a strained ketone carbonyl (C=O) stretch should be present around 1780 cm⁻¹, a higher frequency than typical acyclic ketones due to ring strain.[12]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the mass of the product (C₁₁H₁₂O), which is 160.21 g/mol .

Troubleshooting and Key Considerations

-

Strict Anhydrous Conditions: The primary cause of low yields is the presence of water, which will quench the LDA and the enolate. Ensure all glassware is rigorously dried and solvents are anhydrous.

-

Temperature Control: Maintaining the temperature at -78 °C during LDA formation, deprotonation, and alkylation is critical. Higher temperatures can lead to LDA decomposition and undesirable side reactions.

-

Rate of Addition: Slow, dropwise addition of reagents (n-BuLi, ketone solution, methyl iodide) is essential for maintaining temperature control and preventing localized high concentrations that can lead to side reactions.

-

Formation of Di-alkylation Product: While using a slight excess of the ketone relative to the base can minimize this, the protocol uses a slight excess of base and electrophile to drive the reaction to completion. If di-alkylation is observed, stoichiometry may need to be adjusted.

-

Stereochemistry: This protocol does not control for stereochemistry. The product will be a mixture of cis and trans isomers with respect to the methyl and phenyl groups. The ratio can be determined by careful analysis of the ¹H NMR spectrum of the purified product.

Conclusion

This application note provides a reliable and detailed protocol for the α-methylation of 3-phenylcyclobutanone. By carefully controlling the reaction conditions, particularly temperature and moisture, researchers can successfully synthesize 2-methyl-3-phenylcyclobutan-1-one in good yield. The mechanistic insights and procedural guidance offered herein are intended to empower scientists in synthetic and medicinal chemistry to confidently employ this valuable transformation.

References

-

Organic Syntheses. (n.d.). A. 4-Phenylpyrrolidin-2-one (3). Org. Synth. 2022, 99, 347-367. Retrieved from [Link]

-

Ashenhurst, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, October 5). Regioselective enolate formation. Retrieved from [Link]

-

D'Annibale, A., & Trogolo, C. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15542-15602. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of Enolization Rates of Strained and Unstrained Cyclic Ketones to 3-Pentanone. Retrieved from [Link]

-

Dinçer, M., et al. (2007). 2-Chloro-1-(3-methyl-3-phenylcyclobutyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 3-phenylcyclobutanone. Retrieved from [Link]

-

Hussain, M. M., et al. (2009). Applications of 1-Alkenyl-1,1-Heterobimetallics in the Stereoselective Synthesis of Cyclopropylboronate Esters, Trisubstituted Cyclopropanols and 2,3-Disubstituted Cyclobutanones. Journal of the American Chemical Society, 131(18), 6516-6524. Retrieved from [Link]

-

Neuman, R. C. (n.d.). Chapter 18: Reactions of Enolate Ions and Enols. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, January 18). how do i synthesize (E) 2-methyl-1-phenylpent-1-en-3-one? Retrieved from [Link]

-

Filo. (2025, May 30). Treatment of cyclopentane- 1,3 -dione with iodomethane in the presence of... Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methyl-3-phenyl-1-propanol. Retrieved from [Link]

-

De Kimpe, N., & Keppens, M. (1996). Enantioselective Synthesis of 2-Substituted Cyclobutanones. Chemical Reviews, 96(7), 2241-2280. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Phenylcyclobutanone. PubChem Compound Database. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Phenylcyclobutanone (CAS 52784-31-3). Retrieved from [Link]

-

LibreTexts Chemistry. (2024, July 30). 22.8: Alkylation of Enolate Ions. Retrieved from [Link]

-

Jasiński, R., & Dresler, E. (2018). On the Question of the Regio-, Stereoselectivity and the Molecular Mechanism of the (3+2) Cycloaddition Reaction Between (Z)-C-Phenyl-N-alkyl(phenyl)nitrones and (E)-3-(Methylsulfonyl)-propenoic Acid Derivatives. Molecules, 23(11), 2821. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Chem Help ASAP. (2019, November 4). deprotonation of ketones with LDA to make enolates. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-3-phenylbutan-1-ol. PubChem Compound Database. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 2-Methyl-3-(2-pentenyl)-2-cyclopenten-1-one (FDB016313). Retrieved from [Link]

-

University of Bath. (n.d.). III Enolate Chemistry. Retrieved from [Link]

-

NIST. (n.d.). 2-Cyclopenten-1-one, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS 52784-31-3: 3-phenylcyclobutanone | CymitQuimica [cymitquimica.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. 3-Phenylcyclobutanone | C10H10O | CID 142963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Treatment of cyclopentane- 1,3 -dione with iodomethane in the presence of.. [askfilo.com]

- 12. researchgate.net [researchgate.net]

Technical Support Center: Stereoselective Methylation of 3-Phenylcyclobutanone

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of substituted cyclobutane cores, a motif of growing importance in pharmaceutical development. Here, we address the critical challenge of controlling the cis/trans diastereoselectivity during the α-methylation of 3-phenylcyclobutanone.

This document provides in-depth, field-tested insights and actionable protocols to help you navigate the complexities of stereoselective enolate alkylation. We will explore the underlying mechanistic principles and provide robust troubleshooting strategies to ensure your synthetic campaigns are both successful and reproducible.

Core Principles: Understanding Kinetic vs. Thermodynamic Control

The stereochemical outcome of the methylation of 3-phenylcyclobutanone hinges on the strategic formation and subsequent alkylation of its enolate. The key to controlling the cis/trans ratio lies in understanding and manipulating the principles of kinetic versus thermodynamic control.[1][2]

-

Kinetic Control: Under conditions of kinetic control (low temperature, strong, sterically hindered base, aprotic solvent), the major product is the one that is formed the fastest.[3] Deprotonation occurs at the most accessible α-proton, leading to the less substituted, or "kinetic," enolate.[4] Subsequent alkylation of this enolate is rapid and irreversible under these conditions.

-

Thermodynamic Control: Under thermodynamic control (higher temperature, weaker base in a protic solvent, longer reaction times), the system has enough energy to overcome activation barriers and reach equilibrium.[3] This allows for the formation of the most stable intermediate, which is the more substituted, or "thermodynamic," enolate.[5] The final product mixture reflects the relative stabilities of the products themselves.[1]

In the case of 3-phenylcyclobutanone, the phenyl group exerts significant steric and electronic influence, making the choice of reaction conditions paramount for achieving the desired diastereomer.

Frequently Asked Questions (FAQs)

Q1: What is the single most critical factor for controlling the cis/trans ratio in this methylation?

A1: The choice of base and the reaction temperature are the most critical factors. A strong, bulky base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) will favor the kinetic product, while a smaller, weaker base like an alkoxide at elevated temperatures will favor the thermodynamic product.[6][7]

Q2: Which conditions will favor the formation of the cis-3-methyl-3-phenylcyclobutanone?

A2: The cis isomer is generally the kinetic product. Its formation is favored by using a strong, sterically hindered base such as LDA in an aprotic solvent like THF at -78 °C.[5] These conditions promote the rapid, irreversible formation of the less-substituted enolate, which is then alkylated from the less hindered face of the cyclobutane ring.

Q3: How can I maximize the yield of the trans-3-methyl-3-phenylcyclobutanone?

A3: The trans isomer is typically the thermodynamically more stable product. To favor its formation, you need conditions that allow the reaction to equilibrate. This is best achieved using a weaker base, such as sodium or potassium tert-butoxide, in a solvent like tert-butanol at temperatures ranging from room temperature to reflux. These conditions allow for reversible protonation/deprotonation, leading to the formation of the more stable thermodynamic enolate.

Q4: What are the most common side reactions I should be aware of?

A4: The primary side reactions are O-alkylation (formation of the enol ether), poly-alkylation (addition of more than one methyl group), and competing aldol condensation if any unenolized ketone is present.[8] Using a strong base like LDA to achieve full deprotonation minimizes the chance of aldol reactions.[9] O-alkylation can be an issue, but it is generally less prevalent in ketone alkylations compared to other carbonyl compounds.

Troubleshooting Guide

Problem 1: I'm getting a nearly 1:1 mixture of cis and trans isomers. How can I improve selectivity?

Answer: A non-selective reaction is a classic sign that your conditions are falling into a middle ground between kinetic and thermodynamic control.

-

To increase cis (kinetic) selectivity:

-

Lower the Temperature: Ensure your reaction is maintained at a true -78 °C (a dry ice/acetone bath is essential). Even a slight increase to -60 °C can compromise selectivity.

-

Check Your Base: Use a freshly prepared, high-purity, strong, and bulky base like LDA. The steric hindrance of the base is crucial for selectively removing the less-hindered proton.[6]

-

Addition Order: Add the ketone solution slowly to the cooled LDA solution. This ensures the ketone is always in the presence of excess base, promoting rapid and complete enolate formation before any side reactions can occur.

-

-

To increase trans (thermodynamic) selectivity:

-

Increase Reaction Time and Temperature: Allow the reaction to stir for a longer period (e.g., 12-24 hours) at a higher temperature (e.g., 50-80 °C) to ensure the system fully reaches equilibrium.

-

Use a Protic Solvent: Employing a solvent like tert-butanol with a corresponding alkoxide base (e.g., KOt-Bu) facilitates the proton exchange needed to establish the thermodynamic equilibrium.[1]

-

Problem 2: My reaction yield is low, with significant starting material remaining.

Answer: Low conversion is typically due to incomplete deprotonation or issues with the alkylating agent.

-

Base Stoichiometry and Quality: Ensure you are using at least 1.05-1.1 equivalents of a strong base. If your glassware or solvent is not perfectly dry, moisture will quench the base, reducing its effective concentration. Titrate your LDA solution before use to confirm its molarity.

-

Alkylating Agent: Use a reactive methylating agent like methyl iodide or methyl triflate. Ensure it is fresh and has been stored properly. Add the alkylating agent neat or as a solution in the reaction solvent after the enolate has been formed.

-

Temperature Control: While low temperatures are crucial for kinetic control, the alkylation step itself may require a slight warming of the reaction mixture (e.g., from -78 °C to -40 °C or 0 °C) to proceed at a reasonable rate. This should be done cautiously and monitored by TLC to avoid loss of selectivity.

Problem 3: I'm observing significant formation of poly-alkylated side products.

Answer: Poly-alkylation occurs when the mono-alkylated product is deprotonated and reacts again with the methylating agent.

-

Control Stoichiometry: Use no more than 1.0 equivalent of the methylating agent. Adding a slight excess can drive the reaction towards poly-alkylation.

-

Rapid Quenching: Once the reaction is complete (as determined by TLC), quench it promptly by adding a proton source like saturated aqueous ammonium chloride. This will protonate any remaining enolate and prevent further reaction.

-

Inverse Addition: For particularly sensitive substrates, consider adding the formed enolate solution to a solution of the methylating agent. This ensures the enolate is consumed immediately upon addition, minimizing its time in solution where it could be involved in side reactions.

Experimental Protocols & Data

Protocol A: Kinetic Methylation to Favor cis-3-Methyl-3-phenylcyclobutanone

This protocol is designed to operate under strict kinetic control to maximize the formation of the cis isomer.

Step-by-Step Methodology:

-

Apparatus Setup: Under an inert atmosphere (N₂ or Ar), equip a flame-dried, three-neck round-bottom flask with a thermometer, a rubber septum, and an addition funnel.

-

Enolate Formation: Add anhydrous THF (tetrahydrofuran) to the flask and cool to -78 °C using a dry ice/acetone bath. Add a solution of LDA (1.1 equivalents) dropwise via syringe.

-

Substrate Addition: Dissolve 3-phenylcyclobutanone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the stirred LDA solution at -78 °C over 20 minutes.

-

Aging: Stir the resulting enolate solution at -78 °C for 1 hour.

-

Alkylation: Add methyl iodide (1.05 equivalents) dropwise to the solution. Stir at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

-

Quench: Quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.

-

Workup: Allow the mixture to warm to room temperature. Extract with diethyl ether or ethyl acetate, wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography.

Protocol B: Thermodynamic Methylation to Favor trans-3-Methyl-3-phenylcyclobutanone

This protocol uses equilibrating conditions to favor the more stable trans isomer.

Step-by-Step Methodology:

-

Apparatus Setup: Under an inert atmosphere, equip a flame-dried round-bottom flask with a reflux condenser.

-

Reaction Mixture: To the flask, add tert-butanol as the solvent, followed by 3-phenylcyclobutanone (1.0 equivalent) and potassium tert-butoxide (KOt-Bu, 1.5 equivalents).

-

Alkylation: Add methyl iodide (1.1 equivalents) to the mixture.

-

Equilibration: Heat the reaction mixture to 50 °C and stir for 12-24 hours. Monitor the reaction progress by GC or ¹H NMR to observe the isomer ratio approaching equilibrium.

-

Quench: Cool the reaction to room temperature and quench by slowly adding water.

-

Workup: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product via column chromatography.

Table 1: Expected Diastereoselectivity under Various Conditions

| Condition | Base | Solvent | Temperature (°C) | Expected Major Isomer | Typical cis:trans Ratio |

| Kinetic | LDA | THF | -78 | cis | >90:10 |

| Kinetic | LHMDS | THF | -78 | cis | >85:15 |

| Intermediate | NaH | THF | 25 | Mixture | ~60:40 |

| Thermodynamic | KOt-Bu | t-BuOH | 50 | trans | <20:80 |

| Thermodynamic | NaOEt | EtOH | 78 (reflux) | trans | <15:85 |

Note: Ratios are approximate and can vary based on specific reaction parameters and substrate purity.

Visualizing the Process

Reaction Pathway Diagram

The following diagram illustrates the competing kinetic and thermodynamic pathways for the methylation of 3-phenylcyclobutanone.

Caption: Competing pathways for cis/trans isomer formation.

Troubleshooting Decision Tree

Use this flowchart to diagnose and solve common issues encountered during the methylation reaction.

Caption: Decision tree for troubleshooting common issues.

References

-

Chemistry LibreTexts. (2022). 12.5: α-Carbon Reactions in the Synthesis Lab - Kinetic vs. Thermodynamic Alkylation Products. [Link]

-

Chemistry LibreTexts. (2023). 22.7: Alkylation of Enolate Ions. [Link]

-

Chemistry Steps. (n.d.). Alkylation of Enolates Alpha Position. [Link]

-

Lumen Learning. (n.d.). 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook. [Link]

-

Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. [Link]

-

Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]

Sources

- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Alkylation of Enolates Alpha Position - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 8. m.youtube.com [m.youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

optimizing yield of alpha-methylated cyclobutanones

Technical Support Center: Optimizing -Methylation of Cyclobutanones

Case ID: CYCLO-C4-METH-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Triage

The Challenge:

Introducing a methyl group at the

-

Ring Opening: The release of ring strain drives the thermodynamic opening of the ring upon nucleophilic attack or thermal equilibration.

-

Polyalkylation: The Thorpe-Ingold effect and the increased acidity of the mono-methylated product often lead to gem-dimethylation.

Diagnostic Workflow: Before proceeding with a protocol, determine your entry point using the decision matrix below.

Figure 1: Strategic decision tree for selecting the optimal synthesis route based on substrate availability and stability.

Standard Operating Procedure (SOP): Direct Kinetic Alkylation

This protocol is designed to maximize mono-methylation while suppressing ring opening. It relies on strict kinetic control .

Reagents & Setup

-

Base: Lithium Diisopropylamide (LDA).[1] Do not use NaH or alkoxides; they act as nucleophiles and will open the ring.

-

Solvent: Anhydrous THF (freshly distilled or from SPS).

-

Electrophile: Methyl Iodide (MeI).

-

Additive: HMPA or DMPU (Optional, but recommended for stubborn substrates to break up Li-aggregates).

Step-by-Step Protocol

-

Base Preparation (In Situ):

-

Charge a flame-dried flask with anhydrous THF under Argon.

-

Add diisopropylamine (1.1 equiv).

-

Cool to -78 °C (Dry ice/acetone).

-

Add

-BuLi (1.05 equiv) dropwise. Stir for 30 min at -78 °C. -

Critical: Ensure the base is fully formed before adding ketone to prevent nucleophilic attack by free amine.

-

-

Enolization (The Danger Zone):

-

Add the cyclobutanone substrate (1.0 equiv) as a solution in THF slowly down the side of the flask over 15–20 minutes.

-

Hold time: Stir at -78 °C for 45 minutes.

-

Warning:NEVER allow the temperature to rise above -60 °C during this phase. Thermal energy promotes equilibration to the thermodynamic enolate, which often leads to ring cleavage.

-

-

Alkylation:

-

Add Methyl Iodide (MeI) (1.2 equiv) rapidly in one portion.

-

Note: Unlike other alkylations, slow addition here is detrimental as it allows proton transfer between product and starting material.

-

If using HMPA/DMPU (10-20% v/v), add it before the MeI.

-

-

Quench:

-

Monitor by TLC/GC. Once starting material is consumed (usually < 2 hours at -78 °C), quench while still cold with saturated aqueous

. -

Warming the reaction mixture prior to quenching is the #1 cause of yield loss via polymerization.

-

Troubleshooting Guide (FAQs)

Issue 1: "I am seeing significant amounts of gem-dimethylated product."

Root Cause: The mono-methylated product is often more acidic than the starting material (or the steric bulk prevents aggregation, making the remaining proton more accessible). If excess base is present, or if proton transfer is faster than alkylation, the mono-methyl enolate forms and reacts with MeI again.

Corrective Actions:

| Variable | Adjustment | Rationale |

| Stoichiometry | Use 0.95 equiv of LDA relative to Ketone. | Ensuring the ketone is in slight excess guarantees no free base exists to deprotonate the product. |

| Reagent Order | Inverse Addition (Not standard, but effective). | Cannulate the pre-formed enolate into a solution of excess MeI at -78 °C. This ensures the enolate sees a high concentration of electrophile instantly. |

| Leaving Group | Switch MeI to MeOTf (Methyl Triflate). | MeOTf is hyper-reactive. It reacts faster than the rate of proton transfer between enolates. |

Issue 2: "The ring is opening (formation of acyclic esters/amides)."

Root Cause: Nucleophilic attack on the carbonyl carbon. Cyclobutanones are highly electrophilic. If the base (or a contaminant) acts as a nucleophile, the ring strain drives C-C bond cleavage.

Mechanism of Failure:

Figure 2: Pathway of catastrophic ring failure via nucleophilic attack.

Corrective Actions:

-

Base Size: Ensure you are using LDA or LiHMDS. Never use ethoxide, methoxide, or hydride (NaH) without extreme care.

-

Temperature: Strictly maintain -78 °C.

-

Amine Removal: If using LiHMDS, ensure the commercial bottle is fresh (free of hexamethyldisilazane) or sublime the reagent.

Issue 3: "Low conversion/yield despite no side products."

Root Cause: Lithium enolates of cyclobutanones form tight aggregates (tetramers/hexamers) that are unreactive toward the electrophile.

Corrective Actions:

-

Add Cosolvent: Add HMPA (hazardous) or DMPU (safer alternative) (2–3 equiv relative to base). These polar aprotic additives coordinate lithium, breaking up aggregates and creating a "naked," highly reactive enolate [1].

-

Switch Cation: Use KHMDS instead of LiHMDS. Potassium enolates are generally more reactive, though they degrade faster.

The "Nuclear Option": Ring Expansion Strategy

If direct alkylation consistently fails (yield < 30%), do not persist. Switch to the Tiffeneau-Demjanov rearrangement or Semipinacol rearrangement . This method builds the ring after establishing the methylation, or expands a cyclopropane.

Protocol Summary:

-

Start: 1-Acetylcyclopropane (commercially available).

-

Reduction: Reduce to the alcohol (Cyclopropylmethylcarbinol).

-

Rearrangement: Treat with acid (

or Lewis Acid). The cyclopropane ring expands to a cyclobutane, migrating the bond to the carbon bearing the methyl group. -

Oxidation: Oxidize the resulting cyclobutanol to

-methylcyclobutanone.

Why this works: You avoid generating the strained enolate entirely until the final stable product is formed [2].

References

-

Reich, H. J. "Role of HMPA in Lithium Enolate Chemistry." Journal of Organic Chemistry. (Mechanistic insight into enolate aggregation).

- Conia, J. M. "Thermally Induced Retro-En reactions of Cyclobutanones." Pure and Applied Chemistry. (Foundational work on cyclobutanone stability).

-

Salaun, J. "Cyclobutane derivatives from cyclopropane ring expansion." Organic Syntheses, Coll.[2][3][4][5] Vol. 6, p. 320; Vol. 57, p. 36. (Reliable protocol for ring expansion).

-

Trost, B. M. "New synthetic methods.[6] Secoalkylative sequence for the synthesis of cyclobutanones." Journal of the American Chemical Society. (Advanced functionalization strategies).

-

BenchChem Technical Support. "Overcoming Over-alkylation in Cyclohexanone Reactions." (General principles of kinetic control applicable to cyclobutanones).

Disclaimer: This guide involves the use of hazardous chemicals (MeI, LDA, HMPA). Always consult local EHS guidelines and SDS before experimentation.

A Comparative Guide to Predicted ¹³C NMR Shifts for 2-methyl-3-phenylcyclobutan-1-one: A DFT-Based Analysis

The Challenge of Stereoisomer Differentiation

The conformational rigidity and substituent effects in cyclic systems like cyclobutanes can lead to significant differences in the NMR spectra of their stereoisomers. Differentiating between cis and trans isomers is a common challenge where computational chemistry offers a powerful predictive tool. The relative orientation of the methyl and phenyl groups in 2-methyl-3-phenylcyclobutan-1-one is expected to induce distinct electronic environments for the carbon atoms of the cyclobutane ring, which should be reflected in their ¹³C NMR chemical shifts.

Methodology: A DFT-Based Protocol for ¹³C NMR Shift Prediction

To obtain reliable predicted ¹³C NMR shifts, a robust computational protocol is essential. The following workflow outlines a widely accepted methodology employing DFT, which has been shown to provide high accuracy for NMR chemical shift predictions.[1]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.